molecular formula C18H18ClNO4 B5504109 ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate CAS No. 6138-05-2

ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B5504109
CAS No.: 6138-05-2
M. Wt: 347.8 g/mol
InChI Key: BLWIJXSQDXBOOZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0924357 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride was characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, demonstrating its potential therapeutic use in mammals during preterm labor without significant effects on heart rate or blood pressure (Croci et al., 2007).

Anti-Juvenile Hormone Agents in Pest Control

A study on the conversion of ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) to various ethyl 4-(2-substituted alkyloxy)benzoates demonstrated their application as partial juvenile hormone (JH) antagonists, inducing precocious metamorphosis in silkworms, Bombyx mori, indicating a clear sign of JH deficiency. This showcases their potential as novel anti-juvenile hormone agents for pest control (Kuwano et al., 2008).

Mimicking Enzymatic Activity for Degradation

Cadmium(II) complexes of ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate were explored as mimics of organophosphate pesticide-degrading enzymes and metallo-β-lactamases. These complexes demonstrated competent phosphoesterase and β-lactamase activities, suggesting their application in mimicking enzyme-catalyzed reactions for pesticide and antibiotic degradation (Daumann et al., 2012).

Antimicrobial Agents from Quinazolines

The synthesis and characterization of new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, were reported for their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, highlighting their utility in developing new antimicrobial therapies (Desai et al., 2007).

Optical Nonlinear Properties for Material Science

Research on Schiff base compounds derived from ethyl-4-amino benzoate revealed their nonlinear refractive index and optical limiting properties, making these compounds candidates for use as optical limiters in material science applications (Abdullmajed et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as-is, without any representation or warranty with respect to the product . Researchers are responsible for confirming the product’s identity and/or purity .

Properties

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-3-23-18(22)14-6-4-5-7-15(14)20-17(21)11-24-16-9-8-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWIJXSQDXBOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976919
Record name 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-05-2
Record name 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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